molecular formula C12H21NO4 B1592586 (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid CAS No. 572924-00-6

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid

Cat. No.: B1592586
CAS No.: 572924-00-6
M. Wt: 243.3 g/mol
InChI Key: VKOXJCPQUQBCAJ-SECBINFHSA-N
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Description

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid is a chiral compound with potential applications in various scientific fields. Its unique structure, featuring a cyclopentyl group and a dimethyl-butyric acid moiety, makes it an interesting subject for research in organic chemistry and related disciplines.

Scientific Research Applications

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the biological context in which the compound is used. For example, if it’s used as a drug, its mechanism of action could involve interacting with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be corrosive, flammable, or toxic .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid typically involves the following steps:

    Formation of the Cyclopentyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Formation of the Dimethyl-Butyric Acid Moiety: This step involves the alkylation of butyric acid derivatives, followed by oxidation to introduce the carboxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxyl group to alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amides.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Cyclopentyloxycarbonylamino-butyric acid: Lacks the dimethyl groups, resulting in different reactivity and applications.

    3,3-Dimethyl-butyric acid: A simpler compound without the cyclopentyl and amino groups, used in different contexts.

Uniqueness

(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid stands out due to its chiral nature and the presence of both cyclopentyl and dimethyl-butyric acid moieties

Properties

IUPAC Name

(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)9(10(14)15)13-11(16)17-8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOXJCPQUQBCAJ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635120
Record name N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

572924-00-6
Record name N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 572924-00-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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